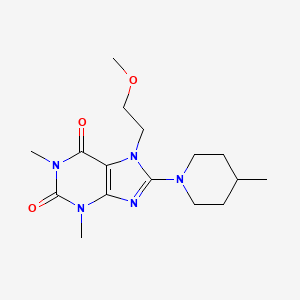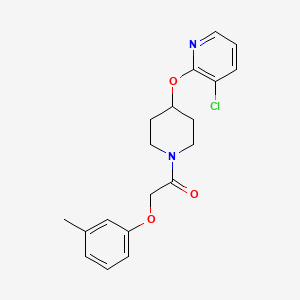![molecular formula C7H14ClNO B2424614 [(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]méthanol;chlorhydrate CAS No. 2173999-00-1](/img/structure/B2424614.png)
[(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]méthanol;chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of 3-azabicycloheptane . It is a class of compounds that have been synthesized and characterized for their potential use in drug discovery . They are considered as saturated analogues of pyridine .
Synthesis Analysis
The synthesis of 3-azabicycloheptanes involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability . The core of these compounds can be incorporated into the structure of drugs, leading to improvements in physicochemical properties .Molecular Structure Analysis
The molecular structure of 3-azabicycloheptanes is similar to that of meta-substituted benzenes in biologically active compounds . Both cores have similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-azabicycloheptanes include the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied extensively for its mechanism, scope, and scalability .Physical and Chemical Properties Analysis
The physical and chemical properties of 3-azabicycloheptanes are similar to those of meta-substituted benzenes in biologically active compounds . Both cores have similar angles between the exit vectors, a similar distance between substituents, and similar physicochemical properties .Applications De Recherche Scientifique
- Le squelette 8-azabicyclo[3.2.1]octane sert de noyau central pour les alcaloïdes du tropane, qui présentent des activités biologiques diverses . Les chercheurs se sont concentrés sur des méthodes stéréosélectives pour construire cette structure fondamentale. En particulier, certaines approches génèrent directement le squelette bicyclique pendant la synthèse, sans avoir besoin d'un matériau de départ acyclique.
- Des stratégies de désymétrisation ont été employées pour synthétiser un bloc de construction commun du noyau 3-oxabicyclo[3.2.0]heptan-2-one, crucial pour la production de sesquiterpènes d'Illicium . Ces produits naturels ont diverses applications, y compris des propriétés médicinales potentielles.
- Les chercheurs ont réalisé la synthèse de bicyclo[3.1.0]hexanes contenant des centres quaternaires tous-carbones via une annulation (3 + 2) de cyclopropènes avec des cyclopropylanilines. Des catalyseurs organiques ou photoredox d'iridium, ainsi que l'irradiation LED bleue, facilitent ce processus . Ces composés ont des implications dans la découverte de médicaments et la science des matériaux.
Synthèse des Alcaloïdes du Tropane
Sesquiterpènes d'Illicium
Centres Quaternaires Tous-Carbones
Orientations Futures
The future directions for the research and development of 3-azabicycloheptanes could involve further exploration of their potential use in drug discovery . The core of these compounds can be incorporated into the structure of drugs, potentially leading to improvements in their physicochemical properties . This suggests that they could be used to develop new drugs with improved properties.
Mécanisme D'action
Target of Action
The compound [(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol;hydrochloride is structurally similar to the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities . .
Mode of Action
Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids are known to interact with various receptors and enzymes in the body, leading to a variety of physiological effects.
Biochemical Pathways
Tropane alkaloids, to which this compound is structurally similar, are known to affect various biochemical pathways . These effects can lead to a variety of downstream effects, depending on the specific targets and pathways involved.
Result of Action
Given its structural similarity to tropane alkaloids , it may have similar effects. These could include interactions with various receptors and enzymes, leading to a variety of physiological effects.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for [(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol;hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopentadiene", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Benzyl bromide", "Sodium cyanoborohydride", "Acetic acid", "Sodium bicarbonate", "Chloroform" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methanol in the presence of hydrochloric acid to form 3-methoxycyclopentene.", "Step 2: 3-methoxycyclopentene is reacted with sodium hydroxide to form 3-hydroxycyclopentene.", "Step 3: 3-hydroxycyclopentene is reacted with sodium borohydride to form 3-hydroxycyclopentane.", "Step 4: 3-hydroxycyclopentane is reacted with benzyl bromide in the presence of sodium cyanoborohydride to form [(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol.", "Step 5: The product from step 4 is purified by recrystallization from acetic acid and treated with hydrochloric acid in chloroform to form [(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol;hydrochloride." ] } | |
Numéro CAS |
2173999-00-1 |
Formule moléculaire |
C7H14ClNO |
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
6-azabicyclo[3.2.0]heptan-3-ylmethanol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-4-5-1-6-3-8-7(6)2-5;/h5-9H,1-4H2;1H |
Clé InChI |
WYJUEXMAQBGDTM-UHFFFAOYSA-N |
SMILES |
C1C(CC2C1CN2)CO.Cl |
SMILES canonique |
C1C(CC2C1CN2)CO.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2424532.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide](/img/structure/B2424534.png)
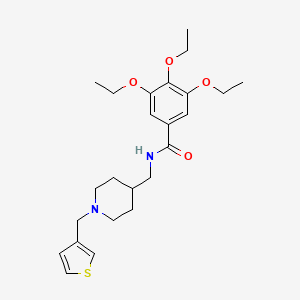
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2424536.png)
![Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2424537.png)
![N'-[(1-methylpiperidin-4-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2424538.png)
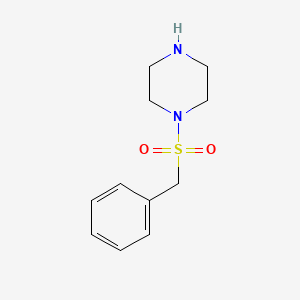
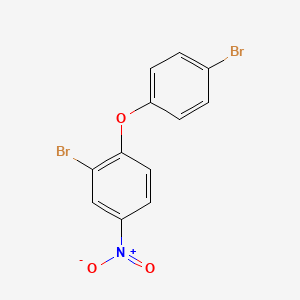
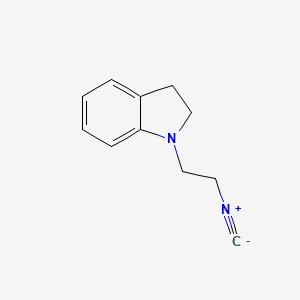
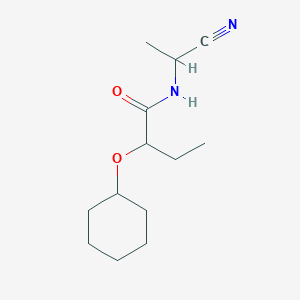
![3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide](/img/structure/B2424545.png)
